molecular formula C18H11BrClN B8555442 4-Bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile

4-Bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile

Cat. No.: B8555442
M. Wt: 356.6 g/mol
InChI Key: GRABFAWUYPIMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile is a useful research compound. Its molecular formula is C18H11BrClN and its molecular weight is 356.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H11BrClN

Molecular Weight

356.6 g/mol

IUPAC Name

4-bromo-1-(4-chlorophenyl)-3-methylnaphthalene-2-carbonitrile

InChI

InChI=1S/C18H11BrClN/c1-11-16(10-21)17(12-6-8-13(20)9-7-12)14-4-2-3-5-15(14)18(11)19/h2-9H,1H3

InChI Key

GRABFAWUYPIMCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C#N)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50-50 (v/v) EtOH-toluene solution (4 mL) of 4-bromo-2-cyanonaphthalen-1-yl perfluorobutanesulfonate (3.99 g, 7.33 mmol) in a 2-5 mL microwave vial was added 4-chlorophenylboronic acid (1.65 g, 10.55 mmol) and dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (165 mg, 0.171 mmol) and 6 mL of 2 M K2CO3. The vial was sealed, and heated thermally at 60° C. for 30 minutes. The mixture was concentrated in vacuo, redissolved in EtOAc and washed with saturated NH4Cl and brine then dried with sodium sulfate and concentrated. The residue was chromatographed on silica gel using EtOAc and hexanes to give a mixture of products. This mixture was then purified by hot filtration using neat hexanes (50 mL) to give rise to desired pure product (731 mg, 28% yield). A second crop (600 mg) was obtained by repeating the hot filtration that was contaminated with starting material. 1H-NMR: (400 MHz, MeOH-d4): δ 8.361 (d, J=8.4 Hz, 1H); 7.89-7.85 (m, 1H); 7.69-7.62 (m, 3H); 7.56-7.49 (m, 3H); 2.81 (s, 3H).
Name
4-bromo-2-cyanonaphthalen-1-yl perfluorobutanesulfonate
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
165 mg
Type
catalyst
Reaction Step One
Name
EtOH toluene
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
28%

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